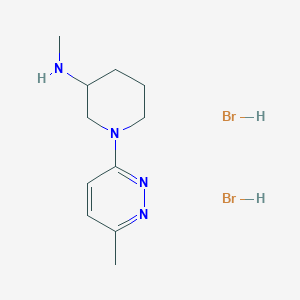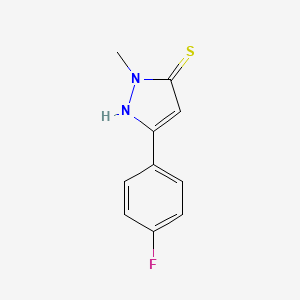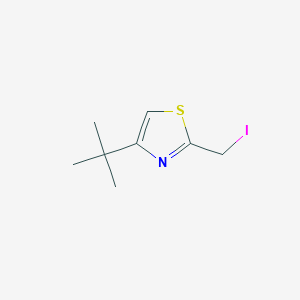
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the introduction of fluorinated groups onto an oxazole ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The use of specialized equipment and stringent reaction conditions is essential to manage the reactivity of fluorinated intermediates and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, potentially leading to the formation of partially or fully defluorinated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of fluorinated or non-fluorinated compounds.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Another fluorinated compound with applications in pharmaceuticals and chemical synthesis.
Trifluoromethyl ketones: Known for their use as intermediates in medicinal chemistry and their unique reactivity.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid stands out due to the combination of difluoromethyl and trifluoromethyl groups on an oxazole ring, providing a distinct set of chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other fluorinated compounds.
Propiedades
Fórmula molecular |
C6H2F5NO3 |
|---|---|
Peso molecular |
231.08 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14) |
Clave InChI |
IGHJVBGWTLNHNF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(OC(=N1)C(F)(F)F)C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
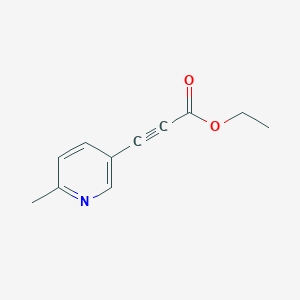
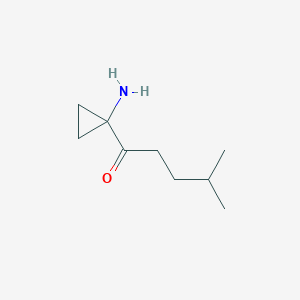
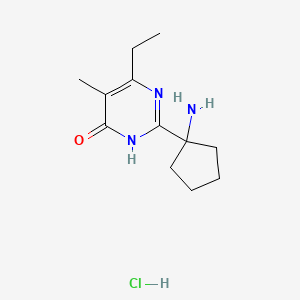
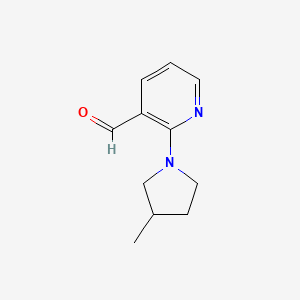
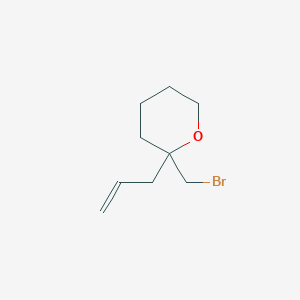
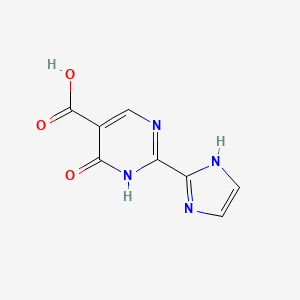
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
